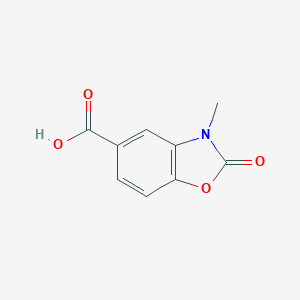

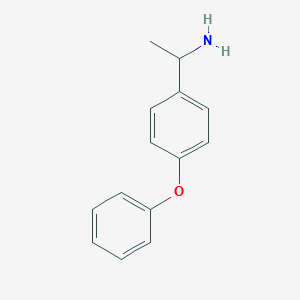

4-(1-Adamantyl)-2-nitrophenol

概要

説明

“4-(1-Adamantyl)-2-nitrophenol” is a chemical compound that belongs to the class of adamantyl derivatives . Adamantyl derivatives are commercially important and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantyl derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “4-(1-Adamantyl)-2-nitrophenol” specifically is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of adamantyl derivatives can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The specific molecular structure of “4-(1-Adamantyl)-2-nitrophenol” is not detailed in the available resources.Chemical Reactions Analysis

Adamantyl derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantyl derivatives . The specific chemical reactions involving “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.Physical And Chemical Properties Analysis

Adamantyl derivatives are known for their unique physical and chemical properties, including their rigidity and virtual stress-free nature . The specific physical and chemical properties of “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.科学的研究の応用

Antimicrobial Activity

Compounds related to “4-(1-Adamantyl)-2-nitrophenol” have shown potent antimicrobial activity. For instance, N′-Heteroarylidene-1-adamantylcarbohydrazides and 2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines showed good activity against Gram-positive bacteria . Similarly, N-(1-Adamantyl)carbothioamide derivatives showed potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives have been tested for their hypoglycemic activities. For example, compound 5c produced a significant reduction of serum glucose levels, compared to gliclazide .

Antiviral Activity

Adamantane derivatives have long been known for their antiviral activity against the influenza A and HIV viruses .

Central Nervous System Properties

Several adamantane derivatives were also associated with central nervous system properties .

AMPK Activation

Inhibitory Activities

The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases. These newly synthesized N-Mannich bases were tested for in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria .

作用機序

Target of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 4-(1-Adamantyl)-2-nitrophenol may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that adamantyl-substituted retinoid-related molecules have been shown to induce apoptosis in cancer cells by inhibiting the igf-1r and wnt/β-catenin pathways

Result of Action

Adamantane derivatives have been reported to have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . This suggests that 4-(1-Adamantyl)-2-nitrophenol may have a range of molecular and cellular effects depending on the specific context of its use.

Safety and Hazards

When handling adamantyl derivatives, it is recommended to ensure adequate ventilation and use personal protective equipment as required. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . The specific safety and hazards associated with “4-(1-Adamantyl)-2-nitrophenol” are not detailed in the available resources.

将来の方向性

特性

IUPAC Name |

4-(1-adamantyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

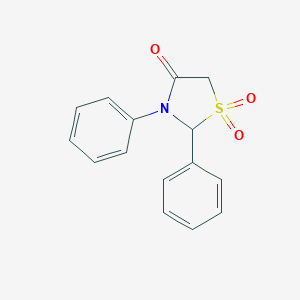

InChI=1S/C16H19NO3/c18-15-2-1-13(6-14(15)17(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIOSXCEWUDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387921 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-nitrophenol | |

CAS RN |

1459-49-0 | |

| Record name | 4-(1-adamantyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)